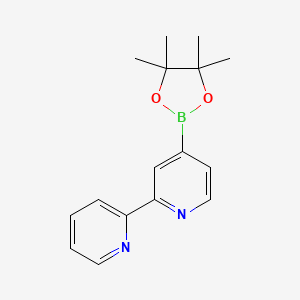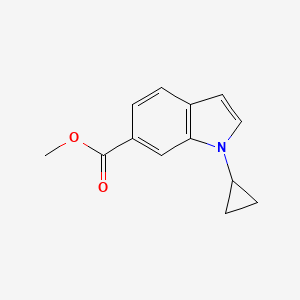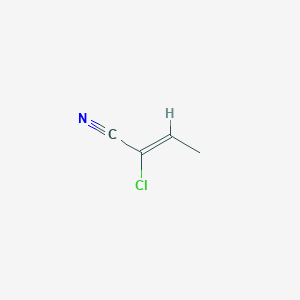![molecular formula C9H8ClNOS B12971710 2-(Chloromethyl)-7-methoxybenzo[d]thiazole](/img/structure/B12971710.png)
2-(Chloromethyl)-7-methoxybenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-methoxybenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant pharmacological properties .
Vorbereitungsmethoden
The synthesis of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole typically involves the reaction of 2-aminothiophenol with chloroacetic acid, followed by cyclization and chloromethylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
2-(Chloromethyl)-7-methoxybenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-methoxybenzo[d]thiazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-methoxybenzo[d]thiazole involves its interaction with various molecular targets and pathways. It can bind to DNA and proteins, affecting their function and leading to cellular effects such as inhibition of microbial growth or induction of apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target organism or cell type .
Vergleich Mit ähnlichen Verbindungen
2-(Chloromethyl)-7-methoxybenzo[d]thiazole can be compared with other thiazole derivatives such as:
2-(Chloromethyl)-1,3-thiazole: Similar in structure but lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Methoxybenzo[d]thiazole: Lacks the chloromethyl group, which may result in different reactivity and applications.
2-(Chloromethyl)-7-methoxybenzo[d]oxazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C9H8ClNOS |
|---|---|
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
2-(chloromethyl)-7-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNOS/c1-12-7-4-2-3-6-9(7)13-8(5-10)11-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
YEZZQSSIQKFMKM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1SC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)












![[2-(4-ethoxyphenyl)-5-phenyltriazol-4-yl]methanamine;hydrochloride](/img/structure/B12971704.png)
